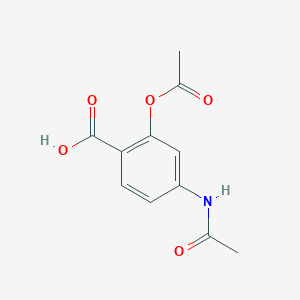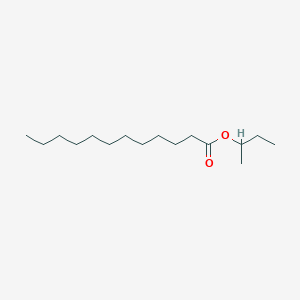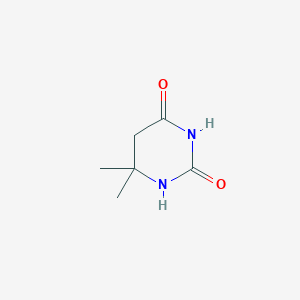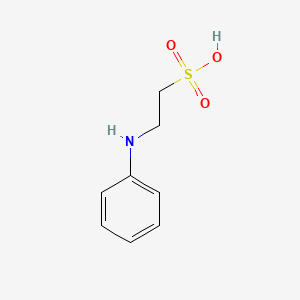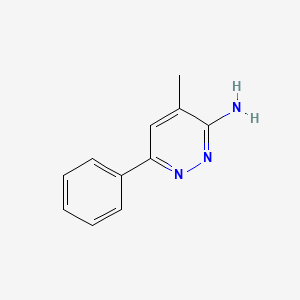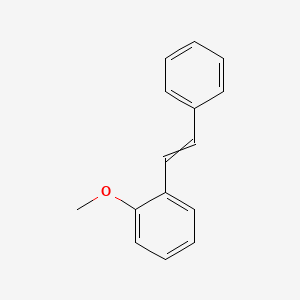
Di(1,1'-biphenyl)-4-yldiazene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(1,1'-biphenyl)-4-yldiazene 1-oxide (DBD) is a compound that has been extensively studied due to its unique properties and potential applications in various fields, including materials science, organic chemistry, and biomedical research. DBD is a diazenyl compound that contains a biphenyl group, which makes it a versatile molecule that can be easily modified to suit different applications.
Wissenschaftliche Forschungsanwendungen
Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biomedical research. In materials science, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In organic chemistry, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used as a reagent for the synthesis of various organic compounds, including azo dyes and other diazenyl compounds. In biomedical research, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that selectively kills cancer cells.
Wirkmechanismus
The mechanism of action of Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a photosensitizer involves the absorption of light energy by the Di(1,1'-biphenyl)-4-yldiazene 1-oxide molecule, which then undergoes a series of photochemical reactions that produce reactive oxygen species (ROS). These ROS can then react with cellular components, such as lipids and proteins, causing damage to the cell and ultimately leading to cell death. The selectivity of this process for cancer cells is due to the fact that cancer cells have a higher metabolic rate and produce more ROS than normal cells, making them more susceptible to damage by ROS.
Biochemical and Physiological Effects:
Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In materials science, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used to produce materials with unique optical and electronic properties. In organic chemistry, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used as a reagent for the synthesis of various organic compounds. In biomedical research, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been studied for its potential as a photosensitizer for photodynamic therapy. Di(1,1'-biphenyl)-4-yldiazene 1-oxide has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Di(1,1'-biphenyl)-4-yldiazene 1-oxide in lab experiments is its versatility and ease of modification. The biphenyl group in Di(1,1'-biphenyl)-4-yldiazene 1-oxide allows for easy modification of the molecule to suit different applications. Additionally, the synthesis method for Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been optimized to produce high yields of pure Di(1,1'-biphenyl)-4-yldiazene 1-oxide, making it a reliable and efficient way to synthesize this compound. One limitation of using Di(1,1'-biphenyl)-4-yldiazene 1-oxide in lab experiments is its potential toxicity. Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Di(1,1'-biphenyl)-4-yldiazene 1-oxide. One area of research could be the development of new materials with unique properties using Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a building block. Another area of research could be the development of new organic compounds using Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a reagent. In biomedical research, future directions could include the development of new photosensitizers for photodynamic therapy using Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a template. Additionally, further research could be done to explore the antioxidant and anti-inflammatory properties of Di(1,1'-biphenyl)-4-yldiazene 1-oxide and their potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Di(1,1'-biphenyl)-4-yldiazene 1-oxide involves the reaction of 4-nitrophenylhydrazine with 4-bromobiphenyl in the presence of a palladium catalyst. The resulting compound is then reduced using sodium dithionite to yield Di(1,1'-biphenyl)-4-yldiazene 1-oxide. This method has been optimized to produce high yields of pure Di(1,1'-biphenyl)-4-yldiazene 1-oxide, making it a reliable and efficient way to synthesize this compound.
Eigenschaften
IUPAC Name |
oxido-(4-phenylphenyl)-(4-phenylphenyl)iminoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-26(24-17-13-22(14-18-24)20-9-5-2-6-10-20)25-23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCMONWDYRFEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)C4=CC=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1,1'-biphenyl)-4-yldiazene 1-oxide | |
CAS RN |
7334-12-5 |
Source


|
| Record name | Diazene, di(1,1'-biphenyl)-4-yl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007334125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)

![7H-Benz[de]anthracen-7-one, 4-methyl-](/img/structure/B1614745.png)
